molecular formula C10H6N2 B074147 Quinoline-2-carbonitrile CAS No. 1436-43-7

Quinoline-2-carbonitrile

Cat. No.: B074147
CAS No.: 1436-43-7
M. Wt: 154.17 g/mol
InChI Key: WDXARTMCIRVMAE-UHFFFAOYSA-N
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Description

Quinoline-2-carbonitrile (C₁₀H₆N₂, molecular weight: 154.17 g/mol) is a heterocyclic compound featuring a nitrile group at the 2-position of the quinoline scaffold. It serves as a critical intermediate in synthesizing pharmacologically active quinolyl-heterocyclic compounds . Industrially, it is produced via a three-step process starting from 2-quinolinecarboxylic acid, involving esterification, ammonolysis, and dehydration, yielding 72% overall efficiency . Its planar molecular structure (root-mean-square deviation: 0.014 Å) facilitates aromatic π-π stacking and hydrogen bonding, influencing its solid-state packing and solubility . Applications span pharmaceuticals, agrochemicals, and dyes, owing to its reactivity and adaptability in functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Friedländer condensation, which is a classical method for constructing quinoline derivatives. This method typically employs aniline derivatives and carbonyl compounds under acidic or basic conditions . The reaction conditions can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Quinoline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into quinoline-2-methanamine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Quinoline-2-carbonitrile has been extensively studied for its pharmacological properties. It serves as a precursor for various bioactive compounds and has shown potential as an inhibitor of tubulin polymerization and histone deacetylases.

Key Findings:

  • Antitumor Activity : Research indicates that this compound derivatives exhibit potent antiproliferative activity against cancer cells. For instance, hydroxamic acids based on this compound have been developed as dual inhibitors targeting tubulin polymerization and histone deacetylases, demonstrating significant therapeutic potential .
  • Mechanism of Action : The compound's efficacy is attributed to its ability to bind specific sites on target proteins, disrupting their normal functions and leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Inhibitory Effects on Tubulin Polymerization :
    • A study highlighted the design and synthesis of this compound-based compounds that effectively inhibit tubulin polymerization, which is crucial for cancer cell division. The structure-activity relationship (SAR) revealed that modifications to the quinoline core could enhance biological activity .
  • Development of 2D/3D Frameworks :
    • Researchers from Tokyo Institute of Technology reported a novel method utilizing quinoline derivatives to create complex 2D/3D frameworks through dearomative photocycloadditions. This approach not only simplifies synthesis but also opens avenues for creating highly customizable drug candidates .

Comparison with Similar Compounds

Key Observations :

  • Methyl groups (e.g., 6-methyl derivatives) improve metabolic stability but may lower solubility .
  • Positional Isomerism: Quinoline-3-carbonitrile exhibits distinct electronic properties compared to the 2-isomer due to the nitrile group's position, altering reactivity in nucleophilic substitutions .

Key Observations :

  • Crystal Packing: Quinoline-2-carbonitrile’s planar structure enables tight π-π stacking, whereas bulkier substituents (e.g., 4-phenoxyphenyl in compound 6e) disrupt crystallinity, enhancing amorphous solubility .
  • Biological Relevance : 2-Position nitriles are preferred in hydroxamic acid derivatives (e.g., compound 13a in ) for HDAC inhibition due to optimal spatial positioning . 3-Carbonitrile derivatives show cytotoxicity in cancer cells, suggesting positional effects on target binding .

Reactivity and Functionalization

  • Nitrile Reactivity: this compound undergoes Buchwald-Hartwig cross-coupling to introduce aryl/amino groups, critical for drug discovery . Chloro-substituted analogs (e.g., 6-chloro-2-quinolinecarbonitrile) exhibit enhanced electrophilicity, favoring nucleophilic aromatic substitutions .
  • Derivative Synthesis : Ethyl carboxylate derivatives (e.g., compound 6f in ) demonstrate the nitrile's role as a precursor for esterification, expanding applications in polymer chemistry .

Biological Activity

Quinoline-2-carbonitrile is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of quinoline, characterized by the presence of a cyano group at the 2-position. Its structure allows for various modifications that enhance its biological activity. The compound has been the subject of numerous studies aimed at understanding its mechanisms of action and therapeutic potential.

Anticancer Activity

Quinoline derivatives, including this compound, have shown promising anticancer properties. Recent studies have highlighted their effectiveness against various cancer cell lines.

Case Study: Antiproliferative Effects

A study conducted by Ibrahim et al. evaluated this compound-based hydroxamic acids as dual inhibitors of tubulin polymerization and histone deacetylases. The lead compound demonstrated an IC50 value of 0.5 nM , indicating potent antiproliferative activity against multidrug-resistant leukemia cells (K562) .

CompoundIC50 (nM)Target
This compound derivative0.5K562 leukemia cells
Hydroxamic acid derivative12a (100-fold more active than 9a)Tubulin polymerization

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against multidrug-resistant bacteria.

Research Findings

A review highlighted that quinoline derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound showed minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL , outperforming standard antibiotics like ciprofloxacin .

Bacterial StrainMIC (µg/mL)Comparison
Staphylococcus aureus4Lower than ciprofloxacin (0.125–0.5)
Escherichia coli8Effective against drug-resistant strains

Neuroprotective Activity

This compound also demonstrates neuroprotective effects, particularly in models of excitotoxicity.

Case Study: NMDA Receptor Modulation

Research indicated that quinoline derivatives can antagonize excitatory amino acids at the NMDA receptor complex, providing neuroprotection in animal models . The compound was effective in inhibiting NMDA-induced convulsions in mice, showcasing its potential as a therapeutic agent for neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyano group and other substituents significantly influence its pharmacological properties.

Key Findings

  • Hydroxamic Acid Derivatives : Enhancements in bioavailability were observed with protected versions of quinoline derivatives.
  • Substituent Variations : The introduction of different functional groups at various positions on the quinoline ring altered the compound's efficacy against cancer and microbial targets .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and validating Quinoline-2-carbonitrile?

Synthesis typically involves recrystallization from methanol and characterization via spectroscopic and crystallographic techniques. For validation, FT-IR identifies functional groups (e.g., nitrile stretch at ~2220 cm⁻¹), while 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm proton and carbon environments. Mass spectrometry (EI-MS) verifies molecular weight. Cross-referencing spectral data with synthesized standards ensures purity . Yield optimization (e.g., 1.4 g reported in methanol recrystallization) and melting point consistency (97°C) are critical quality checks .

Q. Which crystallographic parameters and software are essential for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) minimizes thermal motion artifacts. Key parameters:

  • Space group: P212121P2_12_12_1 (orthorhombic)
  • Cell dimensions: a=3.8497A˚,b=9.9559A˚,c=19.9639A˚a = 3.8497 \, \text{Å}, b = 9.9559 \, \text{Å}, c = 19.9639 \, \text{Å}
  • RR-factor: 0.056 (indicative of refinement accuracy)
    SHELXTL software handles structure solution and refinement, leveraging direct methods for phase determination. Multi-scan absorption corrections (e.g., SADABS) improve data quality .

Q. How is the planarity of this compound’s molecular structure confirmed experimentally?

SC-XRD reveals near-planarity with an r.m.s. deviation of 0.014 Å. Dihedral angles between aromatic rings (1.28°) and bond lengths (e.g., C–C = 1.338–1.479 Å) align with sp² hybridization. Weak π-π stacking (centroid separation: 3.7943 Å) stabilizes crystal packing .

Advanced Research Questions

Q. How are hydrogen-bonding patterns analyzed in this compound co-crystals?

Graph set analysis (Bernstein et al., 1995) classifies hydrogen bonds into motifs like R22(8)R_2^2(8). For co-crystals with fumaric acid, intermolecular interactions (e.g., C–H···O and O–H···N) are mapped using difference Fourier maps. Hydrogen bond lengths (e.g., 2.68 Å for O–H···N) and angles (e.g., 168°) are compared to Etter’s criteria to predict aggregation behavior .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in RintR_{\text{int}} (e.g., 0.059) or electron density residuals (Δρmax=0.31A˚3\Delta \rho_{\text{max}} = 0.31 \, \text{e Å}^{-3}) require iterative refinement. Constraints include:

  • Fixing isotropic displacement parameters for H atoms.
  • Merging Friedel pairs (616 pairs in one study) to address twinning or absorption errors.
  • Validating thermal ellipsoid models against anisotropic displacement parameters .

Q. How can this compound be modified for enhanced catalytic or supramolecular applications?

Functionalization at the nitrile group (e.g., hydrolysis to amides) or aromatic ring substitution (e.g., halogenation) alters reactivity. Co-crystallization with dicarboxylic acids (e.g., fumaric acid) introduces hydrogen-bonding networks, enabling design of metal-organic frameworks (MOFs). Catalytic activity is assessed via turnover frequency (TOF) in cross-coupling reactions .

Q. What computational methods complement experimental data for studying this compound’s electronic properties?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Molecular dynamics simulations model π-π stacking interactions using force fields (e.g., AMBER). Pair distribution function (PDF) analysis correlates local structure with XRD data .

Q. How are NMR chemical shift discrepancies addressed in structural validation?

Deviations in 1H^1 \text{H} NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) may arise from solvent effects or dynamic processes. Variable-temperature NMR and 2D techniques (COSY, HSQC) resolve overlapping signals. Comparing experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw) validates assignments .

Q. Methodological Frameworks

  • PICO(T) : Use to formulate hypotheses (e.g., Population: Quinoline derivatives; Intervention: Crystallographic analysis; Comparison: Planarity vs. non-planar analogs; Outcome: Stability trends).
  • FINER Criteria : Ensure research questions are Feasible (e.g., accessible SC-XRD facilities), Novel (e.g., unexplored co-crystal forms), and Relevant (e.g., drug design applications) .

Properties

IUPAC Name

quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXARTMCIRVMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162475
Record name Quinoline-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436-43-7
Record name 2-Quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1436-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-2-carbonitrile
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Record name Quinoline-2-carbonitrile
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Record name Quinoline-2-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of quinoline N-oxide (2 g, 13.8 mmol) was added benzoyl chloride (2.6 mL, 22.0 mmol), followed by water (20 mL). Then, a solution of potassium cyanide (3.6 g, 55.1 mmol) in water (80 mL) was added slowly over a period of 15 minutes with vigorous stirring. Dioxane (15 mL) was added to help the solubility. After the mixture was stirred at RT for 2.5 hours, it was extracted with equal volume of dichloromethane three times. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under vacuum. The residue was then purified by flash chromatography with 30% of ethyl acetate in hexane. 2.1 g of product was obtained (yield: 100%).
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2 g
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2.6 mL
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80 mL
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15 mL
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20 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

The cyclization reaction step of the present invention is a step of reacting 3-cyclopropyl-3-oxopropanenitrile of the formula (1) with 2-amino-4′-fluorobenzophenone of the formula (2) preferably in the presence of an acid to obtain a quinolinecarbonitrile derivative [2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carbonitrile] of the formula (3).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Quinoline-2-carbonitrile
Quinoline-2-carbonitrile
Quinoline-2-carbonitrile
Quinoline-2-carbonitrile
Quinoline-2-carbonitrile
Quinoline-2-carbonitrile

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